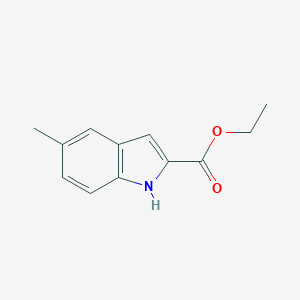
Ethyl 5-methylindole-2-carboxylate
概要
説明
Ethyl 5-methylindole-2-carboxylate (5-Methylindole-2-carboxylic acid ethyl ester) is an indole derivative. Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents. It is formed during the Fischer indolization of ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine.
科学的研究の応用
Chemical Synthesis and Rearrangements
Ethyl 5-methylindole-2-carboxylate, a derivative of the indole group, has been a subject of study in the field of organic chemistry, specifically in chemical synthesis and molecular rearrangements. For instance, a study by Gassman and Bergen (2003) discussed the synthesis of ethyl 2-methylindole-5-carboxylate, highlighting its role as an intermediate in various chemical reactions (Gassman & Bergen, 2003). Additionally, Acheson, Prince, and Procter (1979) demonstrated the rearrangement of ethyl 3-methylindole-2-carboxylate to ethyl 3-methyl-2-oxoindoline-3-carboxylate using sulphuryl chloride, indicating the compound's potential in organic synthesis and structural transformations (Acheson, Prince, & Procter, 1979).
Antimicrobial Studies
This compound derivatives have been evaluated for their antimicrobial activities. Desai, Bhatt, and Joshi (2019) explored the antimicrobial potential of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives against various bacterial and fungal strains, suggesting the compound's relevance in the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been studied for their potential medical applications. For example, Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates to evaluate their anti-hepatitis B virus (HBV) activities, demonstrating the compound's potential in antiviral therapy (Zhao, Zhao, Chai, & Gong, 2006). Furthermore, Fürstner, Hupperts, and Seidel (2003) investigated ethyl 5-chloro-3-phenylindole-2-carboxylate, highlighting its application in the synthesis of pharmaceutical compounds (Fürstner, Hupperts, & Seidel, 2003).
Safety and Hazards
Ethyl 5-methylindole-2-carboxylate should be stored away from strong oxidizing agents . The container should be kept tightly closed and stored in cool, dry conditions in well-sealed containers . Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .
将来の方向性
Ethyl 5-methylindole-2-carboxylate can be used as a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . It can also be used for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists , and for preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents . These potential applications suggest that this compound could be further explored in the development of new pharmaceutical agents.
作用機序
Target of Action
Ethyl 5-methylindole-2-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
It’s known that indole derivatives interact with their targets in the body, leading to various biologically vital properties .
Biochemical Pathways
Indole derivatives are known to influence several biochemical pathways due to their wide range of biological activities .
Result of Action
Indole derivatives are known for their potential in the treatment of various disorders, including cancer and microbial infections .
Action Environment
It’s soluble in methanol and dichloromethane but insoluble in water . It should be stored away from strong oxidizing agents in cool, dry conditions in well-sealed containers .
特性
IUPAC Name |
ethyl 5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFKXFOPNKHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283326 | |
| Record name | Ethyl 5-methylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16382-15-3 | |
| Record name | 16382-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methylindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

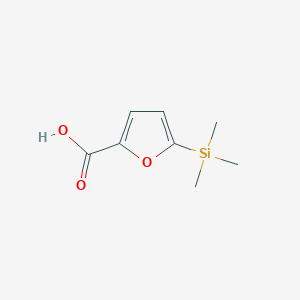
![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)
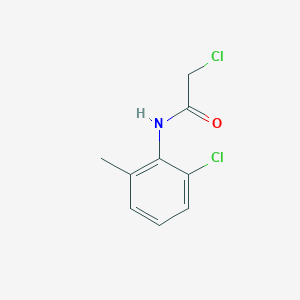
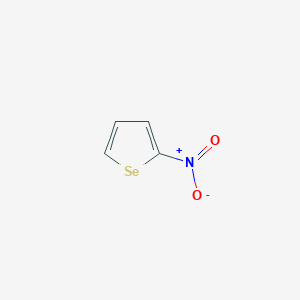

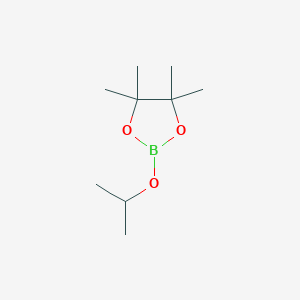

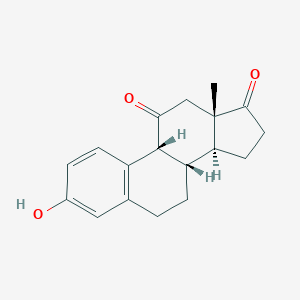
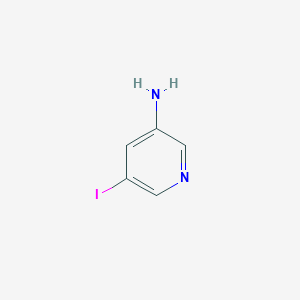
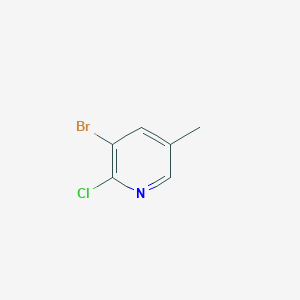
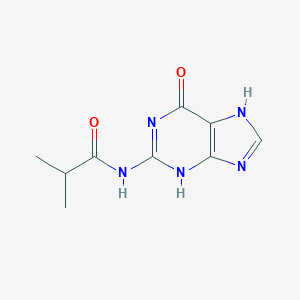
![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)


